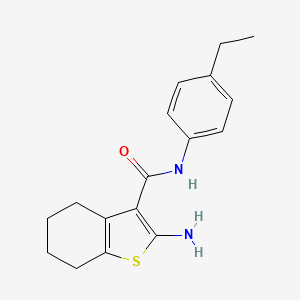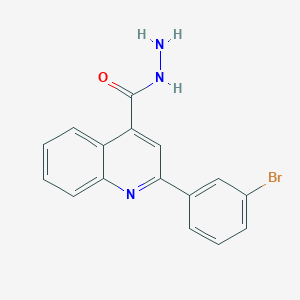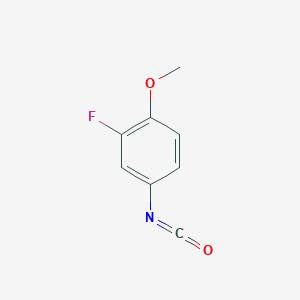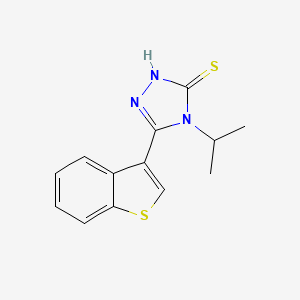
3'-Bromo-3-(3-chlorophenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated organic compounds is a topic of interest in several papers. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes is developed using propargylic carboxylates containing halogenated alkynes as substrates, which demonstrates the utility of halogens in regioselective catalysis . Similarly, the synthesis of bromophenols and their derivatives is reported, which includes reactions under various conditions to yield mono, di, tri, and tetra brominated products . These methods could potentially be adapted for the synthesis of "3'-Bromo-3-(3-chlorophenyl)propiophenone" by applying the principles of halogenation and functional group transformation.
Molecular Structure Analysis
Structural characterization is crucial for understanding the properties of a compound. The paper on the synthesis and structural characterization of (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol provides insights into the molecular structure through techniques like X-ray diffraction, FT-IR, and NMR . These techniques could be used to analyze the molecular structure of "3'-Bromo-3-(3-chlorophenyl)propiophenone" to confirm its identity and purity.
Chemical Reactions Analysis
The reactivity of brominated compounds is highlighted in several papers. For example, 3-Bromo-2-phenyl-1-indenone is used to react with enaminothioketones to yield oxoimmoniosulfides . This indicates that brominated compounds can participate in a variety of chemical reactions, which could be relevant for the further functionalization of "3'-Bromo-3-(3-chlorophenyl)propiophenone".
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and chlorinated compounds are discussed in the context of their potential applications. For instance, the antioxidant properties of diphenylmethane derivative bromophenols are evaluated using various in vitro assays . The antibacterial activities of novel bromophenols are also investigated, showing that these compounds can have significant biological activities . These studies suggest that "3'-Bromo-3-(3-chlorophenyl)propiophenone" may also possess interesting physical and chemical properties that could be explored for various applications.
Safety And Hazards
Orientations Futures
As a chemical compound used in various scientific research applications, 3’-Bromo-3-(3-chlorophenyl)propiophenone has potential for further exploration in the field of organic synthesis and chemical production processes . Its unique properties make it suitable for diverse experiments, contributing to advancements in multiple fields.
Propriétés
IUPAC Name |
1-(3-bromophenyl)-3-(3-chlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO/c16-13-5-2-4-12(10-13)15(18)8-7-11-3-1-6-14(17)9-11/h1-6,9-10H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFVVMBDCAMYNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644424 |
Source


|
| Record name | 1-(3-Bromophenyl)-3-(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-3-(3-chlorophenyl)propiophenone | |
CAS RN |
898762-53-3 |
Source


|
| Record name | 1-Propanone, 1-(3-bromophenyl)-3-(3-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-3-(3-chlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

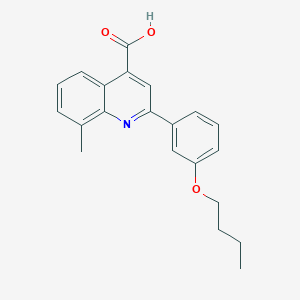
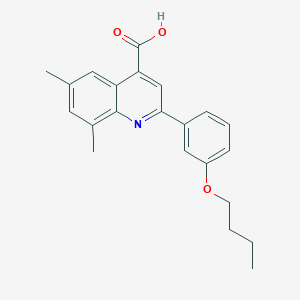
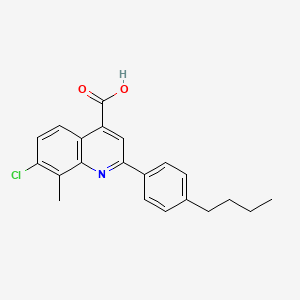
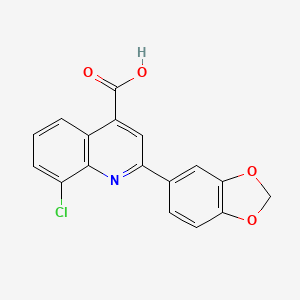
![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)
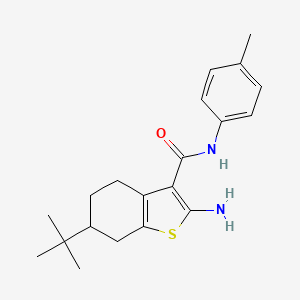
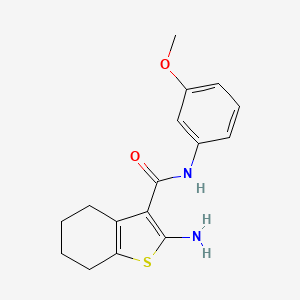
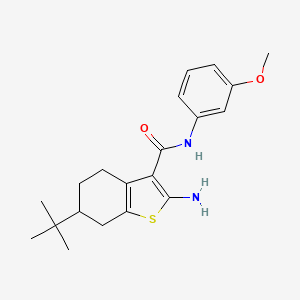
![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)
